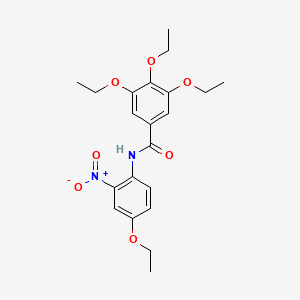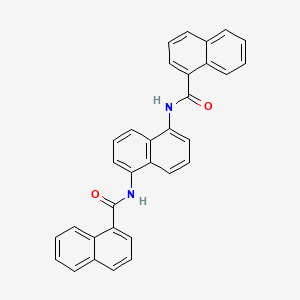
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide, also known as ANPA, is a chemical compound that has been widely used in scientific research for various purposes. This compound belongs to the family of acrylamide derivatives and has been synthesized through different methods.
作用机制
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide inhibits the activity of enzymes by binding to their active site and forming a covalent bond with the catalytic residue. This covalent bond prevents the enzyme from carrying out its function, leading to the inhibition of enzyme activity. This compound has been reported to inhibit the activity of various enzymes, including serine proteases, cysteine proteases, tyrosine kinases, and protein phosphatases.
Biochemical and Physiological Effects:
This compound has been reported to have different biochemical and physiological effects depending on the enzyme or protein that it inhibits. For example, this compound has been shown to inhibit the activity of caspases, which are involved in the process of programmed cell death or apoptosis. This compound has also been shown to inhibit the activity of tyrosine kinases, which are involved in signal transduction pathways and cell proliferation. Moreover, this compound has been reported to inhibit the activity of protein phosphatases, which are involved in the regulation of various cellular processes, including cell cycle progression and gene expression.
实验室实验的优点和局限性
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several advantages for lab experiments, including its high purity and stability, its ability to inhibit the activity of various enzymes, and its use as a substrate for the detection of enzyme activity. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several potential future directions, including its use as a tool for studying the mechanism of action of different enzymes and proteins, its use as a substrate for the detection of enzyme activity in high-throughput screening assays, and its use as a therapeutic agent for the treatment of diseases that are associated with the dysregulation of enzyme activity. Moreover, this compound can be modified to improve its selectivity and potency towards specific enzymes or proteins, which can expand its applications in scientific research and drug discovery.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for various purposes. It can be synthesized through different methods and has been reported to inhibit the activity of various enzymes and proteins. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its potential toxicity. This compound has several potential future directions, including its use as a tool for studying the mechanism of action of different enzymes and proteins, its use as a substrate for the detection of enzyme activity, and its use as a therapeutic agent for the treatment of diseases.
合成方法
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide can be synthesized through different methods, including the reaction of 3-nitrobenzaldehyde with N-(2-methoxyethyl)phenylacetamide in the presence of a catalyst. Another method involves the reaction of 3-nitrobenzaldehyde with N-(2-methoxyethyl)aniline in the presence of a base. These methods have been reported to yield this compound with high purity and yield.
科学研究应用
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been widely used as a tool for studying the mechanism of action of different enzymes and proteins. It has been reported to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. This compound has also been used as a substrate for the detection of enzyme activity, as it can be cleaved by enzymes to produce a fluorescent or colorimetric signal. Moreover, this compound has been used as a probe for studying protein-protein interactions, as it can bind to specific proteins and modulate their activity.
属性
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-24-11-10-19-18(21)17(15-7-3-2-4-8-15)13-14-6-5-9-16(12-14)20(22)23/h2-9,12-13H,10-11H2,1H3,(H,19,21)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJPYJWEBAKQMT-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5126733.png)
![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126762.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B5126773.png)
![6-(4-chlorophenyl)-N-(2-methoxy-2-methylpropyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5126787.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126793.png)
![11-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5126801.png)
![4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5126811.png)
![N,N,N'-trimethyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5126817.png)